molecular formula C16H15N3O4S B2355092 7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903246-62-8

7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2355092
CAS No.: 903246-62-8
M. Wt: 345.37
InChI Key: HJIUDULJFJZPCI-UHFFFAOYSA-N
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Description

The compound “7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms . Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones and their 6-phenyl derivatives have been synthesized . The synthesis of these compounds was carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, one- and two-dimensional NMR and IR spectroscopy can be used to determine the structure of the isolated compounds . The energy and geometry of the compounds can be further optimized using the Hartree-Fock approach and 6-31g (d,p) basis set of Spartan 10 .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on many factors. For example, the Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the compound . Furthermore, structural, electronic and ADMET parameters (volume, surface area, polar surface area, ovality, dipole moment, HOMO and LUMO energies, polarizability, molar refractivity, lipophilicity, the charges on the heteroatoms, aqueous solubility, and blood-brain barrier permeation parameter) can be calculated for novel compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : This compound is synthesized via various pathways, often involving the condensation of amino acids and carboxylic acids. For example, the synthesis of related thiazolopyrimidine derivatives is achieved through condensation reactions using different starting materials and catalysts (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Structural Analysis : Studies focus on understanding the conformational features and supramolecular aggregation of thiazolo[3,2-a]pyrimidines. This includes analysis of how structural modifications influence the compound's properties (Nagarajaiah & Begum, 2014).

Biological and Pharmacological Activities

  • Antimicrobial and Antifungal Properties : Research has highlighted the promising antimicrobial activities of various thiazolopyrimidine derivatives. Such compounds show potential in combating microbial and fungal infections (Sayed et al., 2006), (Hanafy, 2011).

  • Cytotoxicity and Anticancer Potential : Some thiazolopyrimidine derivatives have been studied for their cytotoxic effects against certain cancer cells, indicating potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).

  • HIV-Integrase Inhibition : Certain derivatives show promise in inhibiting HIV-integrase, an enzyme critical for the replication of HIV. This suggests potential use in HIV treatment (Boros et al., 2006).

Chemical Properties and Reactions

  • Reactivity and Transformation : The reactivity of thiazolopyrimidines with other chemical groups has been extensively studied. This includes reactions with alkynes, leading to the formation of various heterocyclic compounds, which could be useful in the synthesis of novel drugs (Voskressensky et al., 2008).

  • Solid-Phase and Solution-Phase Synthesis : Research has also been done on novel methods of synthesizing thiazolopyrimidine derivatives, both in solid and solution phases. This research is crucial for developing more efficient and scalable synthetic processes (Jeon, Kim, & Lee, 2016).

Properties

IUPAC Name

7-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-23-11-5-3-2-4-10(11)6-7-17-13(20)12-14(21)18-16-19(15(12)22)8-9-24-16/h2-5,8-9,21H,6-7H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIUDULJFJZPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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